3-Chlorobenzaldehyde thiocarbamoylhydrazone
CAS No.:
Cat. No.: VC14852143
Molecular Formula: C8H8ClN3S
Molecular Weight: 213.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3S |
|---|---|
| Molecular Weight | 213.69 g/mol |
| IUPAC Name | [(E)-(3-chlorophenyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
| Standard InChI Key | IPKPBBJJLUBSAV-VZUCSPMQSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=N/NC(=S)N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=NNC(=S)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3-Chlorobenzaldehyde thiocarbamoylhydrazone belongs to the hydrazone family, featuring the functional group R₁R₂C=NNH₂. Its IUPAC name is [(E)-(3-chlorophenyl)methylideneamino]thiourea, with a molecular weight of 213.69 g/mol . The compound’s structure includes a chlorophenyl moiety linked to a thiocarbamoylhydrazone group, conferring distinct electronic and steric properties.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃S |
| Molecular Weight | 213.69 g/mol |
| IUPAC Name | [(E)-(3-chlorophenyl)methylideneamino]thiourea |
| SMILES | C1=CC(=CC(=C1)Cl)C=NNC(=S)N |
| InChI Key | IPKPBBJJLUBSAV-VZUCSPMQSA-N |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis confirms the presence of key functional groups:
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C=S thiourea stretch: 1089–1160 cm⁻¹ .
The absence of a CHO peak (∼2720 cm⁻¹) verifies complete condensation .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The hydrazone proton (CH=N) resonates at δ 7.88–8.26 ppm, while the thiourea NH appears at δ 11.47–12.09 ppm .
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¹³C NMR: The imine carbon (CH=N) is observed at δ 142.95–145.19 ppm, and the thiocarbonyl (C=S) at δ 167.08–168.27 ppm .
Synthesis and Crystallization
Synthetic Methodology
The compound is synthesized via a one-pot condensation reaction:
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Reactants: 3-Chlorobenzaldehyde and thiocarbamoylhydrazine.
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Conditions: Acid catalysis (e.g., glacial acetic acid) at 60–80°C for 4–6 hours .
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Crystallization: Slow evaporation at room temperature yields needle-like crystals .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a single-step weight loss corresponding to the breakdown of the thiocarbamoylhydrazone moiety . Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, confirming melting prior to decomposition .
Optical Properties
UV-Vis spectroscopy demonstrates high transparency in the 300–800 nm range, with an absorption edge at 290 nm . This low optical absorption is critical for NLO applications.
Table 2: Key Optical Parameters
| Parameter | Value |
|---|---|
| Absorption Edge | 290 nm |
| Band Gap | 4.27 eV |
| SHG Efficiency | 18 × Urea |
Applications in Materials Science
Nonlinear Optical (NLO) Performance
The compound exhibits second harmonic generation (SHG) efficiency 18 times greater than urea when irradiated with a Nd:YAG laser (1064 nm) . This arises from its non-centrosymmetric crystal structure and electron-donating chlorine atom, which enhances hyperpolarizability .
Dielectric Behavior
Dielectric constant measurements (1 kHz–1 MHz) show low conductivity (∼10⁻⁶ S/cm), making it suitable for capacitor applications . The frequency-independent response suggests minimal dielectric losses .
Future Directions
Further research should explore:
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Structure-Activity Relationships: Modifying the chloro-substitution pattern to enhance bioactivity.
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NLO Device Integration: Fabricating thin films for frequency-doubling applications.
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In Vivo Toxicology: Assessing chronic exposure risks in model organisms.
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